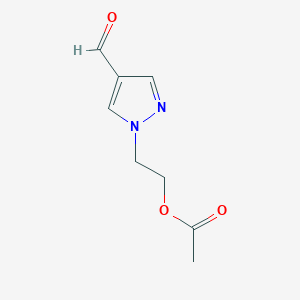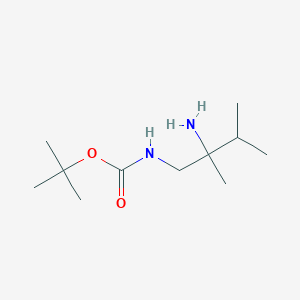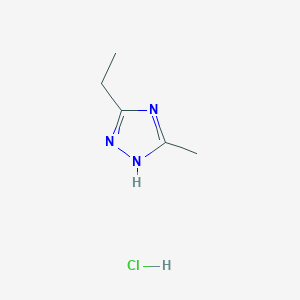![molecular formula C12H16N2O2 B1525476 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1248990-38-6](/img/structure/B1525476.png)
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
説明
“3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” consists of a pyrrolidin-2-one ring substituted with an amino group at the 3-position and a (4-methoxyphenyl)methyl group at the 1-position .Physical And Chemical Properties Analysis
“3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” has a molecular weight of 220.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学的研究の応用
Synthesis of Azo Dyes
Azo dyes are one of the largest classes of dyes used in commercial applications. The compound can serve as a starting material for the synthesis of azo dyes . These dyes are characterized by their vivid colors and are used in textile, food, and pharmaceutical industries. The presence of the amino group in the compound allows for easy coupling with diazonium salts to form the azo linkage, which is central to the color properties of these dyes.
Pharmaceutical Applications
Secondary amines, such as 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one , are key constituents in many pharmaceuticals. They are involved in the synthesis of antidepressants like clomipramine and desipramine, as well as opiate analgesics including phenethylamines, codeine, heroin, and morphine . The compound’s structure allows for modifications that can lead to the development of new therapeutic agents.
Agrochemicals
The versatility of secondary amines extends to the field of agrochemicals. They are used in the synthesis of pesticides and herbicides. The methoxy group in the compound can enhance the lipophilicity, which is often desirable in agrochemicals to increase plant uptake and systemic action .
Material Science
In material science, secondary amines are used to create polymers with specific properties3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can be a precursor for polymers that require a balance of rigidity and flexibility, which is crucial for applications like coatings and adhesives .
Antimicrobial Agents
The compound has potential applications in the development of antimicrobial agents. Its structural features allow for interaction with bacterial cell walls and membranes, disrupting their integrity and leading to cell death. This makes it a valuable scaffold for designing new antimicrobial drugs .
Catalysis
Secondary amines are known to act as ligands in catalytic reactions3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one could potentially be used to stabilize transition states or activate substrates in catalytic processes, thereby enhancing reaction rates and selectivity .
将来の方向性
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, “3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one” and its derivatives could potentially be explored for their biological activities in future research.
特性
IUPAC Name |
3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGJMFSHYXVTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)


![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)






![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)